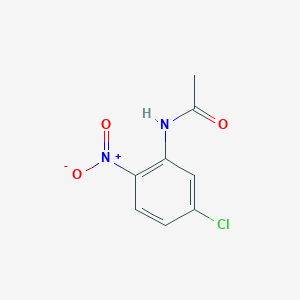

![molecular formula C7H4ClNO B181628 7-氯呋喃并[3,2-b]吡啶 CAS No. 182691-75-4](/img/structure/B181628.png)

7-氯呋喃并[3,2-b]吡啶

描述

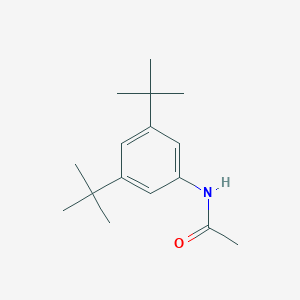

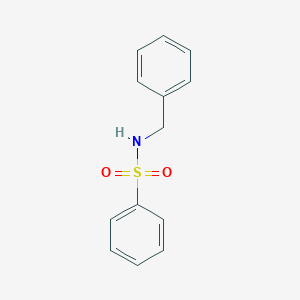

7-Chlorofuro[3,2-b]pyridine is a chemical compound that belongs to the class of furopyridines, which are heterocyclic compounds containing a fused furan and pyridine ring system. This compound is characterized by the presence of a chlorine atom at the 7th position of the furo[3,2-b]pyridine framework.

Synthesis Analysis

The synthesis of chlorinated furopyridines, including 7-chlorofuro[3,2-b]pyridine derivatives, has been explored through the chlorination of N-oxides of various furo[3,2-b]pyridines using phosphorus oxychloride. This process typically affords compounds substituted at the α- or λ-position relative to the ring nitrogen. The resulting chlorinated products can be further converted into various derivatives, such as methoxy-, N-pyrrolidyl-, and phenylthiofuropyridines, demonstrating the versatility of the chlorinated furopyridines as synthetic intermediates .

Molecular Structure Analysis

Although the specific molecular structure analysis of 7-chlorofuro[3,2-b]pyridine is not detailed in the provided papers, the general approach to determining the structure of such compounds involves techniques such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry. These methods help confirm the substitution pattern and the overall molecular framework of the synthesized compounds .

Chemical Reactions Analysis

The chlorinated furopyridines serve as intermediates for further chemical transformations. For instance, the chloro group can be substituted with various nucleophiles, leading to the formation of aminoaryl, aryloxy, and thioaryloxy derivatives. This reactivity is indicative of the potential of 7-chlorofuro[3,2-b]pyridine to undergo nucleophilic substitution reactions, which can be exploited in the synthesis of more complex molecules .

Physical and Chemical Properties Analysis

Relevant Case Studies

One of the case studies involves the rational design and synthesis of a series of chloro- and hydroxy-substituted diphenyl benzofuro[3,2-b]pyridines, which were evaluated for their biological activities. These compounds showed significant dual topoisomerase I and II inhibitory activities and strong antiproliferative activity against various human cancer cell lines. This suggests that derivatives of 7-chlorofuro[3,2-b]pyridine have the potential to serve as anticancer agents. The study also highlighted the importance of the phenol moiety at the 4-position of the central pyridine for biological activity .

科学研究应用

芳基衍生物的合成: Krutošíková 和 Sleziak (1996) 的一项研究详细阐述了 2-芳基呋喃并[3,2-c]吡啶及其衍生物的合成。他们描述了 3-(5-芳基-2-呋喃基)丙烯酸转化为各种 2-芳基呋喃并[3,2-c]吡啶衍生物的过程,包括 4-氯呋喃并[3,2-c]吡啶,突出了该化合物作为有机合成中的一种通用中间体的作用 (Krutošíková & Sleziak, 1996).

叠氮化物/四唑平衡的研究: Sirakanyan 等人 (2016) 探讨了呋喃并[3,2-d]嘧啶衍生物中的叠氮化物/四唑平衡。从 7(8)-氯呋喃并[3,2-d]嘧啶出发,他们研究了溶剂和温度等各种因素如何影响这种平衡,表明该化合物在研究有机化学中的互变异构体和平衡方面的重要性 (Sirakanyan 等人,2016).

拓扑异构酶抑制活性: Magar 等人 (2017) 设计并合成了 2-氯苯基取代的苯并呋喃并[3,2-b]吡啶,证明了它们具有有效的拓扑异构酶 II 抑制活性。这项研究强调了氯呋喃并[3,2-b]吡啶衍生物在开发新的抗癌剂中的潜力 (Magar 等人,2017).

一锅多重锂化过程: Jasselin-Hinschberger 等人 (2014) 开发了一种一锅法,涉及从 2-氯呋喃并[3,2-b]吡啶开始的连续锂化/亲电捕获阶段。该过程有效地产生了多种多取代衍生物,展示了该化合物在高级有机合成技术中的实用性 (Jasselin-Hinschberger、Comoy & Fort,2014).

新型 7-氮杂吲哚的合成: Figueroa‐Pérez 等人 (2006) 利用 4-硝基-和 4,6-二氯-1H-吡咯并[2,3-b]吡啶作为构建模块来合成 4-取代 7-氮杂吲哚衍生物,表明该化合物与合成复杂杂环结构有关 (Figueroa‐Pérez 等人,2006).

安全和危害

7-Chlorofuro[3,2-b]pyridine is classified as an irritant . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety precautions include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

属性

IUPAC Name |

7-chlorofuro[3,2-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClNO/c8-5-1-3-9-6-2-4-10-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRFEXMVMBMREK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=COC2=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441650 | |

| Record name | 7-Chloro-furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

182691-75-4 | |

| Record name | 7-Chloro-furo[3,2-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

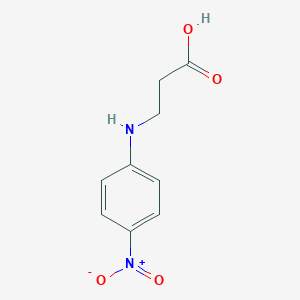

![1,2,3-trimethoxy-5-[(E)-2-nitrovinyl]benzene](/img/structure/B181555.png)

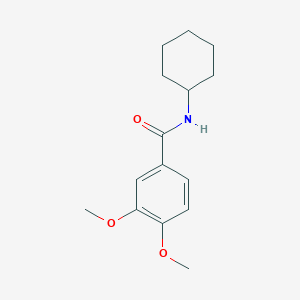

![1-[4-(2-Hydroxy-ethyl)-piperazin-1-ylmethyl]-1H-indole-2,3-dione](/img/structure/B181561.png)

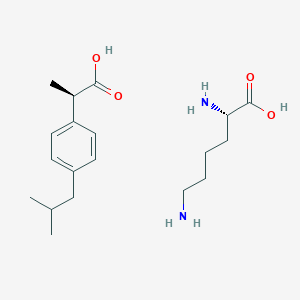

![2-Phenylimidazo[1,2-a]pyridine](/img/structure/B181562.png)

![7-chloro-6-methyl-3H-pyrazolo[5,1-e]tetrazole](/img/structure/B181567.png)